α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3
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Overview
Description
“α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3” is a chemical compound with the molecular formula C14H17NO4 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new thiadiazole analogues was designed and synthesized through cyclization of the corresponding opened hydrazinecarbothioamides . Another study reported the synthesis of a new Schiff base from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via spectroscopic tools (NMR, IR and mass spectra) and elemental analyses . The structure of a related compound, methyl (E)-3-(3,4,5-trimethoxybenzylidene)dithiocarbazate (MTD), was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis and mass spectroscopy techniques .
Scientific Research Applications
Antitumor Activity
Substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, closely related to the compound of interest, have shown antitumor activities. The design and synthesis of these compounds suggest potential mechanisms of action against cancer cells, highlighting their significance in cancer research. One derivative was particularly noted for its activity and is under review for further studies by the National Cancer Institute (Andreani et al., 2006).
Synthesis and Crystal Structures
Research on the synthesis and crystal structures of derivatives, such as 1,5-Dioxaspiro[5.5]undecane-2,4-dione and its derivatives, reveals detailed insights into their chemical characteristics. These studies provide a foundation for understanding the molecular architecture and potential applications of these compounds in various scientific domains (Zeng et al., 2013).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves the condensation of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile-d3 in the presence of a catalyst and a deuterated solvent.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "β-methoxypropionitrile-d3", "catalyst", "deuterated solvent" ], "Reaction": [ "Dissolve 3,4,5-trimethoxybenzaldehyde in deuterated solvent", "Add β-methoxypropionitrile-d3 to the solution", "Add catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with deuterated solvent", "Dry the product under vacuum" ] } | |
CAS No. |
1246833-90-8 |
Molecular Formula |
C14H17NO4 |
Molecular Weight |
266.311 |
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3 |
InChI Key |
RMKSZKNEPFLURM-VVJDSYHOSA-N |
SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Synonyms |
3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3; 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; |
Origin of Product |
United States |
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